molecular formula C16H12N2 B1517635 1-Benzyl-1H-indole-6-carbonitrile CAS No. 1030423-43-8

1-Benzyl-1H-indole-6-carbonitrile

Cat. No. B1517635
CAS RN: 1030423-43-8
M. Wt: 232.28 g/mol
InChI Key: UYUKKLGDRIKDEO-UHFFFAOYSA-N
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Description

1-Benzyl-1H-indole-6-carbonitrile is a chemical compound with the empirical formula C16H12N2 . It has a molecular weight of 232.28 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string N#CC1=CC=C2C(N(CC3=CC=CC=C3)C=C2)=C1 . The InChI key for this compound is UYUKKLGDRIKDEO-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid . Its empirical formula is C16H12N2 and it has a molecular weight of 232.28 .

Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Indole Synthesis : A foundational aspect of research on compounds like 1-Benzyl-1H-indole-6-carbonitrile is the development of novel methods for indole synthesis. The review by Taber and Tirunahari outlines a comprehensive classification of all indole syntheses, highlighting the importance of indole and its derivatives in organic chemistry due to their presence in a wide range of biologically active molecules (Taber & Tirunahari, 2011).

Supramolecular Chemistry and Material Science

Supramolecular Building Blocks : Benzene-1,3,5-tricarboxamide derivatives, including indole-based structures, have shown significant potential in nanotechnology and biomedical applications due to their self-assembly into nanometer-sized rod-like structures. These structures are stabilized by H-bonding, demonstrating the versatility of indole derivatives in supramolecular chemistry (Cantekin, de Greef, & Palmans, 2012).

Environmental Chemistry and Adsorption Mechanisms

Carbon Nanotubes (CNTs) : The study of organic chemical adsorption on carbon nanotubes (CNTs) is crucial for understanding their potential environmental impact and applications in water treatment. This includes the interaction with complex organic molecules, potentially including derivatives of this compound. The review by Pan and Xing provides a comprehensive overview of organic chemical-CNT interactions, highlighting the complexity of adsorption mechanisms and the need for further research in this area (Pan & Xing, 2008).

Epigenetics and Environmental Chemicals

Epigenetic Alterations : Research on epigenetic mechanisms has shown that environmental chemicals, including potentially hazardous compounds, can alter gene expression without changing the DNA sequence. This area of study may encompass compounds related to this compound, considering their widespread use and potential environmental presence. Baccarelli and Bollati's review discusses how various classes of environmental chemicals, including metals and endocrine-disrupting chemicals, modify epigenetic marks, underscoring the significance of understanding these interactions for public health (Baccarelli & Bollati, 2009).

Safety and Hazards

This compound is classified as an Acute Tox. 4 Oral, with a hazard statement of H302 . It is also classified as a combustible solid . The compound is sold “as-is” and Sigma-Aldrich makes no representation or warranty whatsoever with respect to this product .

Future Directions

While specific future directions for 1-Benzyl-1H-indole-6-carbonitrile are not available, indole derivatives have seen considerable activity towards the synthesis of new derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds . This suggests that there may be future research opportunities in this area.

properties

IUPAC Name

1-benzylindole-6-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2/c17-11-14-6-7-15-8-9-18(16(15)10-14)12-13-4-2-1-3-5-13/h1-10H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYUKKLGDRIKDEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20651891
Record name 1-Benzyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1030423-43-8
Record name 1-Benzyl-1H-indole-6-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20651891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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